molecular formula C21H27N3O3S B3749129 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No. B3749129
M. Wt: 401.5 g/mol
InChI Key: DYRWLINSOINYTE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, commonly known as DMHP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. DMHP has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of DMHP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual mechanism of action is thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and physiological effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. DMHP has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. It has also been extensively studied in animal models, which provides a wealth of data for further investigation. However, DMHP has some limitations for lab experiments. It has not been extensively studied in humans, which limits its potential for clinical applications. Additionally, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of DMHP. One potential direction is to investigate its potential as an anti-inflammatory agent. DMHP has been shown to decrease the levels of inflammatory cytokines, which suggests that it may have potential for the treatment of inflammatory disorders such as rheumatoid arthritis. Another potential direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. DMHP has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for these disorders. Finally, further investigation is needed to fully understand the mechanism of action of DMHP and to design experiments to investigate its effects.

Scientific Research Applications

DMHP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. DMHP has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-26-19-8-7-16(15-20(19)27-2)9-10-22-21(28)24-13-11-23(12-14-24)17-5-3-4-6-18(17)25/h3-8,15,25H,9-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRWLINSOINYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)N2CCN(CC2)C3=CC=CC=C3O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide

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